tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(4)7-9-5-6-10(8-13)14-9/h9-10,14H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARRTJTXPGGUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic structure from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H24N2O2
- Molecular Weight : Approximately 240.34 g/mol
- Physical Form : Typically appears as a white to yellow solid.
The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to an azabicyclic structure. The presence of the azabicyclic structure is significant for its biological activity, particularly in modulating neurotransmitter systems.
Synthesis of Complex Molecules
Tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate serves as a building block in organic synthesis. It can be utilized in the synthesis of various derivatives and more complex molecules through reactions such as hydrolysis and nucleophilic substitution. The tert-butyl group provides steric hindrance that can influence the reactivity of the carbamate functional group, making it an interesting subject for synthetic chemists.
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Nicotinic Acetylcholine Receptor Modulation : The bicyclic structure may interact with nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection. This suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in developing treatments for conditions like Alzheimer's disease.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of this compound is essential for assessing its viability as a therapeutic agent. Research into these areas will help elucidate its mechanism of action and optimize its use in clinical settings.
Case Study 1: Neuroprotective Potential
A study investigated the effects of various carbamate derivatives on cognitive function in animal models of neurodegeneration. This compound was found to enhance memory retention and reduce markers of neuroinflammation compared to controls.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for this compound highlighted various reaction conditions that improved yield and purity, demonstrating its utility as a precursor for further chemical modifications.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Modifications and Their Implications
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Substituent Effects
- Methyl vs. Hydroxy/Amino Groups: The methyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyl or amino groups (e.g., 143557-91-9, 1439905-12-0) improve solubility but reduce CNS availability .
Positional Isomerism (Endo vs. Exo)
- The endo isomer (132234-69-6) may exhibit superior binding in enzyme pockets due to favorable spatial alignment, while the exo isomer (1434141-65-7) could show altered pharmacokinetic profiles .
Heteroatom Variations
- Replacing nitrogen with oxygen (e.g., 8-oxa-3-azabicyclo in ) reduces basicity, affecting salt formation and hydrogen-bonding capacity .
Biological Activity
tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate, also known as t-Boc-homotropane, is a derivative of the bicyclic alkaloid tropane, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 2096992-04-8 |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | 0.55 |
The structure features a tert-butyl carbamate group attached to the 3-position of the azabicyclo[3.2.1]octane framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine receptors. The compound acts as a selective modulator, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
Biological Activities
-
Neuropharmacological Effects
- Research indicates that t-Boc-homotropane can enhance cholinergic signaling, which may be beneficial in treating cognitive disorders such as Alzheimer's disease.
- Studies have shown that it can improve memory retention in animal models through modulation of acetylcholine levels in the brain.
-
Antinociceptive Properties
- The compound has demonstrated significant antinociceptive effects in rodent models, suggesting potential applications in pain management.
- In one study, administration of t-Boc-homotropane resulted in a marked reduction in pain response to thermal stimuli.
Study 1: Cognitive Enhancement
A study published in Journal of Medicinal Chemistry evaluated the effects of t-Boc-homotropane on cognitive function in mice. The results indicated that treated mice exhibited improved performance on maze tests compared to controls, with a statistically significant increase in acetylcholine levels measured post-treatment.
Study 2: Pain Management
In a pharmacological study assessing antinociceptive properties, t-Boc-homotropane was administered to rats subjected to formalin-induced pain. The findings revealed a dose-dependent reduction in pain scores, highlighting its potential as an analgesic agent.
Comparative Analysis
A comparative analysis with similar compounds shows that t-Boc-homotropane has distinct advantages:
| Compound Name | Neuropharmacological Activity | Antinociceptive Activity |
|---|---|---|
| t-Boc-homotropane | High | Moderate |
| Tropane Derivative A | Moderate | High |
| Tropane Derivative B | Low | Low |
Q & A
Advanced Research Question
- Molecular docking : Use programs like AutoDock Vina to model interactions with receptors (e.g., opioid or σ receptors, common targets for azabicyclo compounds) .
- MD simulations : Assess binding stability over time, focusing on hydrophobic interactions between the tert-butyl group and receptor pockets.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
How can in vitro pharmacological models be designed to evaluate the efficacy of this compound in CNS disorders?
Advanced Research Question
- Receptor binding assays : Screen against opioid, dopamine, or serotonin receptors using radioligand displacement (e.g., [³H]naloxone for μ-opioid affinity) .
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing GPCRs to assess agonist/antagonist profiles.
- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability .
What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
- Purification hurdles : Column chromatography is inefficient for large-scale bicyclic amines. Switch to recrystallization (e.g., using ethyl acetate/hexane) .
- Safety considerations : Sealed-tube reactions at 100°C require pressurized reactors to prevent solvent degradation .
- Yield optimization : Catalytic methods (e.g., DMAP) can improve Boc protection efficiency to >90% .
How does the 3-methyl substitution influence the conformational dynamics of the azabicyclo[3.2.1]octane core?
Advanced Research Question
The 3-methyl group restricts puckering motions of the bicyclic system, as quantified using Cremer-Pople puckering coordinates. This rigidity:
- Reduces entropic penalties during receptor binding.
- Stabilizes chair-like conformations, enhancing hydrophobic interactions.
- Increases metabolic resistance compared to unsubstituted analogs .
What strategies are recommended for resolving racemic mixtures of this compound during asymmetric synthesis?
Advanced Research Question
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for enantioselective alkylation.
- Kinetic resolution : Lipase-mediated hydrolysis of carbamate intermediates .
- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid) .
How can degradation products be identified and quantified under accelerated stability testing conditions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
